molecular formula C15H14ClFN4S B5757420 1-(3-CHLORO-4-FLUOROPHENYL)-5-(3-PYRIDYLMETHYL)-1,3,5-TRIAZINANE-2-THIONE

1-(3-CHLORO-4-FLUOROPHENYL)-5-(3-PYRIDYLMETHYL)-1,3,5-TRIAZINANE-2-THIONE

Cat. No.: B5757420
M. Wt: 336.8 g/mol
InChI Key: HOWVPNXODGARJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-CHLORO-4-FLUOROPHENYL)-5-(3-PYRIDYLMETHYL)-1,3,5-TRIAZINANE-2-THIONE is a complex organic compound that belongs to the class of triazinanes This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLORO-4-FLUOROPHENYL)-5-(3-PYRIDYLMETHYL)-1,3,5-TRIAZINANE-2-THIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorofluorophenyl Group: This step involves the substitution of a hydrogen atom on the triazine ring with a chlorofluorophenyl group using suitable reagents and catalysts.

    Attachment of the Pyridylmethyl Group:

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN4S/c16-13-6-12(3-4-14(13)17)21-10-20(9-19-15(21)22)8-11-2-1-5-18-7-11/h1-7H,8-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWVPNXODGARJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)N(CN1CC2=CN=CC=C2)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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